![molecular formula C10H9N3O2S2 B12561239 5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)
5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
准备方法
The synthesis of 5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives efficiently. Another method involves the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
化学反应分析
5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce nitro groups to amines.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the thiophene ring.
Condensation: Reactions with aldehydes or ketones can form Schiff bases or other condensation products.
科学研究应用
5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In cancer research, it targets the epidermal growth factor receptor (EGFR), inhibiting its kinase activity and thereby preventing the proliferation of cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
相似化合物的比较
5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thieno[2,3-d]pyrimidines: These compounds have shown potential as anticancer agents targeting EGFR mutations.
The uniqueness of this compound lies in its dual functionality as both an antimicrobial and anticancer agent, making it a valuable compound for further research and development.
属性
分子式 |
C10H9N3O2S2 |
|---|---|
分子量 |
267.3 g/mol |
IUPAC 名称 |
ethyl 3,4-diamino-2-cyanothieno[2,3-b]thiophene-5-carboxylate |
InChI |
InChI=1S/C10H9N3O2S2/c1-2-15-9(14)8-7(13)5-6(12)4(3-11)16-10(5)17-8/h2,12-13H2,1H3 |
InChI 键 |
IMTRPRVGIABPNK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2=C(S1)SC(=C2N)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


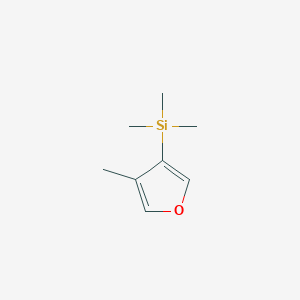
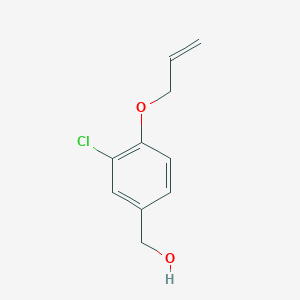

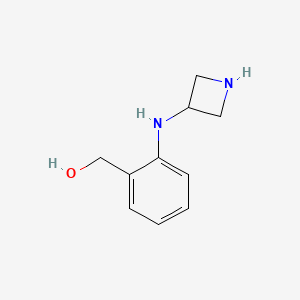
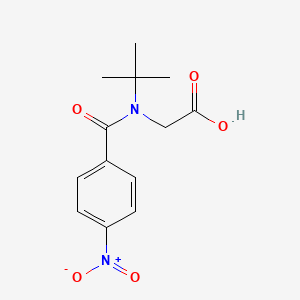
![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)
![4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-](/img/structure/B12561197.png)
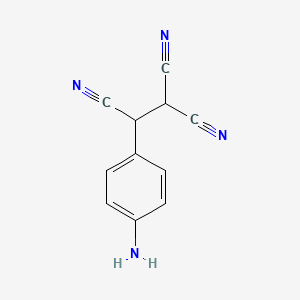
![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)

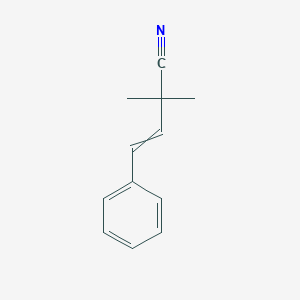
![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-](/img/structure/B12561254.png)
